L-Glutamine-1-13C

Description

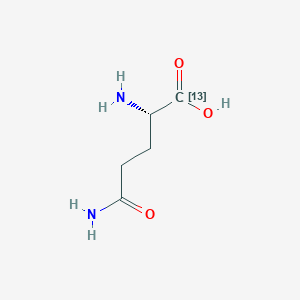

Structure

2D Structure

3D Structure

Properties

CAS No. |

159663-16-8 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

147.14 g/mol |

IUPAC Name |

(2S)-2,5-diamino-5-oxo(113C)pentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i5+1 |

InChI Key |

ZDXPYRJPNDTMRX-YTCQKPCCSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H]([13C](=O)O)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Glutamine-1-13C: A Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and antioxidants, and plays a vital role in replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1] Given its central role in cellular metabolism, understanding the intricate pathways of glutamine utilization is paramount for developing novel therapeutic strategies, particularly in oncology. L-Glutamine-1-13C is a stable isotope-labeled version of L-glutamine that serves as a powerful tool for tracing the metabolic fate of glutamine within cells. By replacing a naturally abundant carbon-12 (¹²C) atom at the first carbon position with a heavier carbon-13 (¹³C) isotope, researchers can track the journey of this labeled carbon through various metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This in-depth technical guide provides a comprehensive overview of this compound, its application in metabolic tracing, detailed experimental protocols, and the signaling pathways that govern glutamine metabolism.

This compound: Core Properties

This compound is a non-radioactive, stable isotopologue of L-glutamine. The incorporation of the ¹³C isotope at a specific position allows for the precise tracking of the carboxyl carbon of glutamine as it is metabolized by the cell.

| Property | Value | Reference |

| Chemical Formula | C₄[¹³C]H₁₀N₂O₃ | [2] |

| Molecular Weight | 147.14 g/mol | [2][3] |

| IUPAC Name | (2S)-2,5-diamino-5-oxo(1-¹³C)pentanoic acid | [3] |

| CAS Number | 159663-16-8 | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [2] |

| Isotopic Purity | Typically 99 atom % ¹³C | [4] |

| Storage | Store at room temperature, protected from light and moisture. | [5] |

The Role of this compound in Metabolic Tracing

This compound is a key tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6] When cells are cultured in a medium containing this compound, the labeled carbon is incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites, which is the relative abundance of molecules with different numbers of ¹³C atoms, researchers can deduce the activity of specific metabolic pathways.

The primary advantage of using L-Glutamine-1-¹³C is its ability to distinguish between the canonical oxidative metabolism of glutamine in the TCA cycle and the non-canonical reductive carboxylation pathway.

-

Oxidative Metabolism (Glutaminolysis): In the forward direction of the TCA cycle, glutamine is converted to α-ketoglutarate. The ¹³C-labeled carboxyl group of L-Glutamine-1-¹³C is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. Therefore, downstream TCA cycle intermediates will not be labeled via this pathway when using this specific tracer.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a reverse TCA cycle pathway where α-ketoglutarate is reductively carboxylated to form isocitrate and then citrate. In this case, the ¹³C label from L-Glutamine-1-¹³C is retained and incorporated into citrate and other downstream metabolites, including fatty acids.[7]

By tracing the presence or absence of the ¹³C label in various metabolites, researchers can quantify the relative contributions of these two critical pathways to cellular metabolism.

Experimental Protocols

The following sections provide a generalized methodology for a ¹³C metabolic tracing experiment using L-Glutamine-1-¹³C, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare custom culture medium that lacks endogenous glutamine. This allows for the precise control of the isotopic enrichment of the glutamine pool.

-

Labeling: Replace the standard culture medium with the glutamine-free medium supplemented with a known concentration of L-Glutamine-1-¹³C (e.g., 4 mM). The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition to achieve isotopic steady state.[7] Incubation times can range from a few hours to over 24 hours.[1]

-

Cell Harvesting: After the desired incubation period, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent (e.g., 80% methanol).[8]

Metabolite Extraction

-

Extraction: Add ice-cold extraction solvent to the cells and scrape them from the culture dish.

-

Homogenization: Homogenize the cell suspension using a probe sonicator or bead beater to ensure complete cell lysis and metabolite extraction.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. The dried metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column). A gradient of aqueous and organic mobile phases is used to elute the metabolites at different retention times.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer is operated in a mode that allows for the detection and quantification of the different mass isotopologues of the target metabolites (e.g., selected reaction monitoring or full scan mode on a high-resolution instrument).

-

Data Analysis: The raw data from the LC-MS/MS analysis is processed to identify and quantify the different isotopologues of key metabolites. This data is then used to calculate the fractional enrichment of ¹³C in each metabolite and to perform metabolic flux analysis.

Data Presentation: Mass Isotopomer Distributions

The primary quantitative output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. The following tables provide illustrative examples of how this data can be presented.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in Cancer Cells Cultured with L-Glutamine-1-¹³C

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Citrate | 85.2 | 12.3 | 1.5 | 0.8 | 0.1 | 0.1 |

| α-Ketoglutarate | 5.5 | 92.1 | 1.8 | 0.4 | 0.1 | 0.1 |

| Succinate | 95.1 | 3.2 | 1.1 | 0.4 | 0.2 | 0.0 |

| Malate | 94.8 | 3.5 | 1.2 | 0.3 | 0.2 | 0.0 |

| Aspartate | 93.7 | 4.1 | 1.5 | 0.5 | 0.2 | 0.0 |

Note: This is hypothetical data for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Fractional Contribution of Glutamine to Lipogenic Acetyl-CoA in Different Cancer Cell Lines

| Cell Line | Glutamine Contribution (%) |

| Cell Line A | 15.2 |

| Cell Line B | 45.8 |

| Cell Line C | 8.5 |

Data adapted from illustrative examples in scientific literature.[7]

Signaling Pathways and Logical Relationships

Glutamine metabolism is tightly regulated by a complex network of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying potential therapeutic targets.

c-Myc Signaling Pathway

The oncogenic transcription factor c-Myc is a master regulator of cell growth and metabolism. It directly upregulates the expression of genes involved in glutamine transport (e.g., SLC1A5) and metabolism (e.g., glutaminase, GLS), thereby promoting glutaminolysis.[9]

Caption: c-Myc regulation of glutamine metabolism.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1, a component of the mTOR pathway, promotes glutamine uptake and its entry into the TCA cycle.[10]

Caption: mTORC1 signaling and its impact on glutamine metabolism.

KRAS Signaling Pathway

Oncogenic mutations in the KRAS gene are common in many cancers and lead to metabolic reprogramming. Mutant KRAS can increase the expression of enzymes involved in glutamine metabolism, thereby enhancing the utilization of glutamine to fuel the TCA cycle and support cell growth.[11]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Mass isotopomer study of glutamine oxidation and synthesis in primary culture of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Metabolic Landscape of RAS-Driven Cancers from biology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of L-Glutamine-1-¹³C

Introduction

L-Glutamine-1-¹³C is a stable, isotopically labeled form of the non-essential amino acid L-glutamine. It serves as a critical tracer in metabolic research, enabling scientists to track the flux of glutamine through various biochemical pathways, particularly in cancer metabolism and cell culture studies.[1][2] Given its role as a precise analytical tool, understanding the stability and optimal storage conditions of L-Glutamine-1-¹³C is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of its stability profile, recommended storage protocols, and methods for its assessment, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability Profile

While the ¹³C isotope at the C-1 position does not significantly alter the fundamental chemical reactivity of the molecule, L-Glutamine-1-¹³C shares the same inherent instability as its unlabeled counterpart, particularly in aqueous solutions.[3][4]

Primary Degradation Pathway In solution, L-glutamine undergoes spontaneous, non-enzymatic degradation through an intramolecular cyclization reaction. This process yields pyroglutamic acid and releases an equimolar amount of ammonia.[5][6] The accumulation of ammonia can be toxic to cells in culture, potentially confounding experimental outcomes.[6][7]

Caption: Spontaneous degradation of L-Glutamine in solution.

Recommended Storage Conditions

Proper storage is critical to minimize degradation and preserve the integrity of L-Glutamine-1-¹³C. Recommendations differ significantly between the solid and solution forms.

Solid (Powder) Form: L-Glutamine is very stable as a dry powder.[4] For optimal preservation, it should be stored at room temperature or refrigerated (10-30°C), protected from light and moisture.[1][3]

Solution Form: Aqueous solutions of L-glutamine are significantly less stable.[3] Freezing is the recommended method for long-term storage. To avoid the detrimental effects of repeated freeze-thaw cycles, which can cause a loss of activity up to 25%, stock solutions should be aliquoted into single-use volumes before freezing.[4][8][9]

Table 1: Summary of Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Solid | Room Temperature (10-30°C) | Up to 48 months[3] | Store away from light and moisture.[1] |

| Solution | 2 to 8°C | Approx. 2 weeks[3][8] | Prone to degradation; suitable for short-term use only. |

| -20°C | Up to 1 month[10][11] | Recommended for stock solutions. Avoid multiple freeze-thaw cycles.[8][9] | |

| -80°C | Up to 6 months[10][11] | Optimal for long-term storage; degradation is undetectable.[5] |

Factors Influencing Stability in Solution

Several physicochemical factors can accelerate the degradation of L-Glutamine-1-¹³C in solution.

-

Temperature: Temperature is the most significant factor. Degradation accelerates at temperatures above 4°C, with a study in MEM medium at 37°C showing a 7% decomposition per day.[6][8] Conversely, degradation is minimal at -20°C and undetectable at -80°C.[5]

-

pH: L-glutamine is most stable at a neutral pH.[8] The rate of degradation increases in both acidic and basic conditions.[8] One study noted that as pH rises from 4.3 to 10, the rate of degradation increases.[3]

-

Storage Duration: The extent of degradation is directly proportional to the duration of storage in solution.[3]

-

Light and Oxygen: The degradation rate appears to be largely unaffected by the presence of light or oxygen.[5] However, some suppliers recommend protecting solutions from light as a precautionary measure.[4]

Table 2: Quantitative Degradation Rates of L-Glutamine in Solution

| Temperature | Condition/Medium | Degradation Rate | Reference |

| 37°C | DMEM/High Medium | Significant, rapid loss | [7] |

| 37°C | MEM Medium | ~7% per day | [6] |

| 22-24°C | Water (pH 6.5) | ~0.23% per day | [5] |

| 22-24°C | Total Parenteral Nutrition (TPN) Solution | ~0.8% per day | [5] |

| 4°C | Intravenous Solutions | < 0.15% per day | [5] |

| -20°C | Intravenous Solutions | < 0.03% per day (minimal) | [5] |

| -80°C | Intravenous Solutions | Undetectable | [5] |

Metabolic Pathways and Research Applications

L-Glutamine-1-¹³C is primarily used to trace the metabolic fate of the glutamine carbon backbone. The ¹³C label at the C-1 carboxyl carbon allows for precise tracking as it enters central carbon metabolism.

Key Metabolic Pathways:

-

Glutaminolysis: L-glutamine is converted to glutamate and then to α-ketoglutarate, which serves as an anaplerotic substrate to replenish the TCA cycle. In this pathway, the ¹³C label from L-Glutamine-1-¹³C is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA.

-

Reductive Carboxylation: Under certain conditions (e.g., hypoxia or mitochondrial dysfunction), α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate. This "reverse TCA" pathway is a major source of carbons for de novo fatty acid synthesis in cancer cells.[2] Tracing with [1-¹³C]glutamine can help quantify this pathway.[2]

Caption: Key metabolic pathways traced by L-Glutamine-1-¹³C.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a typical experiment to quantify the stability of L-Glutamine-1-¹³C in a specific medium over time.

Objective: To determine the degradation rate of L-Glutamine-1-¹³C under defined storage conditions.

Methodology:

-

Solution Preparation: Aseptically prepare a stock solution of L-Glutamine-1-¹³C (e.g., 200 mM) in the desired cell culture medium or buffer.

-

Aliquoting: Dispense the solution into sterile, sealed vials (e.g., 1 mL per vial) for each time point and condition to be tested.

-

Incubation: Store the sets of vials under the desired experimental conditions (e.g., 37°C, 4°C, and -20°C).

-

Time-Point Sampling: At specified intervals (e.g., Day 0, 1, 2, 4, 7, 14), retrieve one vial from each storage condition. Immediately freeze the sample at -80°C to halt any further degradation until analysis.

-

Sample Analysis:

-

Thaw all collected samples simultaneously.

-

Analyze the concentration of the remaining L-Glutamine-1-¹³C using a validated High-Performance Liquid Chromatography (HPLC) method.[12] An appropriate pre-column derivatization may be required for detection.

-

-

Data Analysis: Plot the concentration of L-Glutamine-1-¹³C versus time for each condition. Calculate the degradation rate, often by fitting the data to a first-order kinetics model.[6]

Protocol 2: General Workflow for Purity and Concentration Analysis by LC-MS

Objective: To confirm the isotopic purity and concentration of a L-Glutamine-1-¹³C solution before use in a metabolic tracing experiment.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the L-Glutamine-1-¹³C stock in a suitable solvent (e.g., 50% ethanol).[13]

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., L-Glutamine-¹³C₅,¹⁵N₂) to the sample for accurate quantification.

-

LC-MS Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[14]

-

Chromatography: Use a suitable column (e.g., HILIC) to separate glutamine from other components.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the specific mass-to-charge ratios (m/z) for L-Glutamine-1-¹³C (M+1) and its unlabeled counterpart (M+0).

-

-

Data Analysis:

-

Purity: Determine the isotopic purity by calculating the ratio of the M+1 peak area to the sum of all glutamine-related isotopologue peak areas.

-

Concentration: Quantify the concentration of L-Glutamine-1-¹³C by comparing its peak area to that of the internal standard.

-

Caption: A typical experimental workflow for stability testing.

References

- 1. L-Glutamine (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3612-1 [isotope.com]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. himedialabs.com [himedialabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tools.mirusbio.com [tools.mirusbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Glutamine-1-13C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Glutamine-1-13C in metabolic research, offering a foundational understanding for beginners in the field. From experimental design to data interpretation, this document outlines the core principles and methodologies for tracing glutamine metabolism, a critical pathway in various physiological and pathological states, particularly in cancer.

Introduction to this compound and Metabolic Tracing

L-Glutamine is a non-essential amino acid that plays a central role in cellular metabolism. It serves as a primary nitrogen donor for the synthesis of nucleotides and other amino acids, and its carbon skeleton is a significant source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2] In rapidly proliferating cells, such as cancer cells, glutamine metabolism is often reprogrammed to support increased biosynthetic demands and maintain cellular redox homeostasis.

Stable isotope tracing using L-Glutamine labeled with Carbon-13 (¹³C) at the first carbon position (L-Glutamine-1-¹³C) is a powerful technique to elucidate the metabolic fate of glutamine. By introducing this labeled substrate to cells or in vivo models, researchers can track the incorporation of the ¹³C atom into various downstream metabolites. This allows for the quantification of metabolic fluxes through key pathways, providing insights into cellular physiology and the effects of therapeutic interventions.

Key Properties of L-Glutamine-1-¹³C:

| Property | Value |

| Molecular Formula | H₂NCO(CH₂)₂CH(NH₂)¹³CO₂H |

| Molecular Weight | 147.14 g/mol |

| Isotopic Purity | Typically ~99 atom % ¹³C |

| Physical Form | Solid |

| Melting Point | 185 °C (decomposes) |

Core Metabolic Pathways Traced by L-Glutamine-1-¹³C

The ¹³C label from L-Glutamine-1-¹³C primarily enters central carbon metabolism through two major pathways: glutaminolysis (oxidative metabolism) and reductive carboxylation.

2.1. Glutaminolysis (Oxidative Metabolism)

In the canonical oxidative pathway, glutamine is first converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. As α-ketoglutarate is decarboxylated to succinyl-CoA, the ¹³C label at the C1 position is lost as ¹³CO₂. Therefore, L-Glutamine-1-¹³C is not the ideal tracer for monitoring the full progression of glutamine carbons through the oxidative TCA cycle. However, the initial steps of glutamine uptake and conversion to glutamate and α-ketoglutarate can be monitored.

2.2. Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells exhibit a reversal of a portion of the TCA cycle, known as reductive carboxylation.[3][4] In this pathway, α-ketoglutarate is reductively carboxylated to isocitrate, which is then converted to citrate. This citrate can then be exported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis. The ¹³C label from L-Glutamine-1-¹³C is retained during reductive carboxylation, making it an excellent tracer for this specific pathway.[3]

Below is a diagram illustrating the entry of L-Glutamine-1-¹³C into these central metabolic pathways.

References

- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Principle and Application of ¹³C-Labeled Glutamine in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Tracing the Fate of a Key Nutrient

Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for highly proliferative cells, including cancer cells. It serves not only as a building block for proteins and nucleotides but also as a primary carbon and nitrogen source, fueling central energy metabolism.[1] The principle of using ¹³C-labeled glutamine in research is to trace the metabolic fate of its carbon atoms through various biochemical pathways. By replacing the naturally abundant ¹²C with the stable isotope ¹³C at specific or all carbon positions, researchers can track the incorporation of these labeled carbons into downstream metabolites.[2][3] This powerful technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism, revealing the activity of metabolic pathways under different physiological or pathological conditions.[2][4]

The analysis of ¹³C enrichment in metabolites is primarily conducted using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][5] Mass spectrometry measures the mass-to-charge ratio of molecules, allowing for the quantification of mass isotopologues (molecules that differ only in their isotopic composition).[6] NMR spectroscopy can distinguish between different positional isomers of ¹³C-labeled metabolites, providing more detailed information about specific enzyme activities.[5]

Key Metabolic Pathways of Glutamine

Glutamine metabolism is central to cellular bioenergetics and biosynthesis, primarily through two major pathways originating from its conversion to α-ketoglutarate (α-KG):

-

Glutaminolysis (Oxidative Metabolism): In this canonical pathway, glutamine is first converted to glutamate by glutaminase (GLS) and then to α-KG by glutamate dehydrogenase (GDH) or transaminases.[7] α-KG enters the tricarboxylic acid (TCA) cycle, where it is oxidized to generate ATP, reducing equivalents (NADH and FADH₂), and biosynthetic precursors.[8] This process is often upregulated in cancer cells to meet their high energy and biomass demands.[9]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can utilize a "reverse" TCA cycle pathway.[8][10] In this pathway, α-KG undergoes reductive carboxylation by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate.[8] This citrate can be exported to the cytoplasm and cleaved to produce acetyl-CoA, a key precursor for fatty acid synthesis.[11]

The choice of ¹³C-labeled glutamine tracer allows researchers to probe these pathways specifically.

Visualization of Glutamine Metabolism

Caption: Metabolic fate of ¹³C-labeled glutamine in a cancer cell.

Data Presentation: Isotope Labeling Patterns

The choice of tracer determines the resulting mass isotopologue distributions (MIDs) of downstream metabolites. These MIDs provide quantitative insights into the relative contributions of different pathways.

| Tracer | Key Intermediate & Pathway | Expected Mass Isotopologue | Interpretation |

| [U-¹³C₅]Glutamine | α-Ketoglutarate (via GLS/GDH) | M+5 | Direct conversion from glutamine.[10] |

| Citrate (Oxidative TCA) | M+4 | One turn of the TCA cycle.[8] | |

| Citrate (Reductive Carboxylation) | M+5 | Direct reductive carboxylation of M+5 α-KG.[10] | |

| Malate (Oxidative TCA) | M+4 | Downstream of oxidative metabolism.[6] | |

| Malate (Reductive Carboxylation) | M+3 | Downstream of reductive carboxylation.[6] | |

| [1-¹³C]Glutamine | α-Ketoglutarate | M+1 | Labeled at the C1 position. |

| Citrate (Oxidative TCA) | M+0 | The ¹³C is lost as ¹³CO₂ during α-KG dehydrogenase activity.[6] | |

| Citrate (Reductive Carboxylation) | M+1 | The ¹³C is retained.[6] | |

| [5-¹³C]Glutamine | α-Ketoglutarate | M+1 | Labeled at the C5 position. |

| Citrate (Oxidative TCA) | M+1 | The ¹³C is retained in the first turn. | |

| Citrate (Reductive Carboxylation) | M+1 | The ¹³C is retained. | |

| Acetyl-CoA (via Reductive Carboxylation) | M+1 | Traces the contribution of glutamine to lipogenesis via the reductive pathway.[6] |

Experimental Protocols

In Vitro ¹³C-Glutamine Labeling of Cultured Cells

This protocol is a generalized procedure for adherent cell lines and should be optimized for specific cell types and experimental questions.[6]

1. Cell Seeding and Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

-

Culture cells in standard complete medium (e.g., DMEM with 10% FBS, 4 mM L-glutamine, 25 mM D-glucose) for 24 hours to allow for attachment and recovery.

2. Isotope Labeling:

-

Prepare labeling medium: Use basal medium lacking glucose and glutamine, and supplement with dialyzed FBS, the desired concentration of glucose, and the ¹³C-labeled glutamine tracer (e.g., 4 mM [U-¹³C₅]Glutamine).

-

Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a predetermined duration. The time required to reach isotopic steady state varies by metabolite and cell type but is often between 3 and 24 hours.[6][12]

3. Metabolite Extraction:

-

Place the culture plate on dry ice to quench metabolism rapidly.

-

Aspirate the labeling medium.

-

Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

4. Sample Analysis:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Derivatize the samples if required for GC-MS analysis.

-

Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution of target metabolites.[6][13]

Visualization of the In Vitro Experimental Workflow

Caption: A typical workflow for in vitro ¹³C-glutamine labeling experiments.

In Vivo ¹³C-Glutamine Infusion in Mouse Models

This protocol provides a general framework for in vivo stable isotope tracing. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

1. Animal Preparation:

-

Use tumor-bearing mice (e.g., xenograft or genetically engineered models).

-

Acclimate the animals and ensure they are in good health.

2. Catheterization (Optional but Recommended):

-

For continuous infusion, surgically implant a catheter into a vessel such as the jugular vein. This allows for controlled delivery of the tracer.

3. Isotope Infusion:

-

Prepare a sterile solution of the ¹³C-labeled glutamine in saline.

-

Infuse the tracer. A common method is a bolus injection followed by a continuous infusion to achieve and maintain a steady-state enrichment in the plasma.[14]

-

Bolus: A single, larger dose to quickly raise the plasma concentration of the tracer.

-

Continuous Infusion: A slower, steady infusion using a syringe pump to maintain the plasma concentration.

-

4. Sample Collection:

-

At the end of the infusion period (typically several hours), collect blood samples and immediately harvest tumors and other tissues of interest.

-

Rapidly freeze tissues in liquid nitrogen to quench metabolism.

5. Metabolite Extraction and Analysis:

-

Homogenize the frozen tissues in a cold extraction solvent.

-

Follow similar extraction and analysis procedures as described for the in vitro protocol.

Applications in Research and Drug Development

The use of ¹³C-labeled glutamine is instrumental in several areas of research:

-

Cancer Biology: Elucidating the metabolic reprogramming that supports tumor growth and survival.[7][9] This includes identifying metabolic liabilities that can be targeted for therapy.[1] For instance, tumors that are highly dependent on glutaminolysis may be sensitive to glutaminase inhibitors.[11]

-

Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.[15] By observing changes in ¹³C-glutamine flux in response to a drug, researchers can confirm on-target effects and understand downstream metabolic consequences.[15]

-

Neuroscience: Studying glutamate-glutamine cycling between neurons and glial cells, a fundamental process in brain metabolism.[16][17]

-

Immunology: Investigating the metabolic requirements of immune cell activation and function, as immune cells also rely heavily on glutamine.[18]

Logical Relationships in Tracer Selection

Caption: Logic diagram for selecting the appropriate ¹³C-glutamine tracer.

By providing a quantitative and dynamic picture of cellular metabolism, ¹³C-labeled glutamine tracing is an indispensable tool for advancing our understanding of cell biology and for the development of novel therapeutic strategies.

References

- 1. oaepublish.com [oaepublish.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 14. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurements of the anaplerotic rate in the human cerebral cortex using 13C magnetic resonance spectroscopy and [1-13C] and [2-13C] glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]

- 18. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamine-1-¹³C in Cancer Cell Metabolism: A Technical Guide

Introduction

The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, enabling rapid proliferation and survival in challenging tumor microenvironments.[1][2] Among the key nutrients, the non-essential amino acid glutamine plays a pleiotropic role, serving not only as a nitrogen donor for nucleotide and amino acid synthesis but also as a primary carbon source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[2][3][4] The use of stable isotope tracers, particularly L-Glutamine labeled with Carbon-13 (¹³C), has become an indispensable tool for elucidating the complex fate of glutamine in cancer cells.[5][6] This technical guide focuses specifically on the applications of L-Glutamine-1-¹³C, providing researchers, scientists, and drug development professionals with an in-depth understanding of its use in tracing key metabolic pathways, detailed experimental protocols, and quantitative insights into cancer cell metabolism.

Core Concepts: Tracing Glutamine's Metabolic Fate

Glutamine enters the central carbon metabolism after being converted to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate (α-KG).[7][8] From this critical juncture, α-KG can be metabolized through two primary and distinct pathways: oxidative metabolism (glutaminolysis) and reductive carboxylation. The specific labeling position in L-Glutamine-1-¹³C is instrumental in distinguishing these routes.

-

Oxidative Metabolism (Glutaminolysis): In the canonical forward direction of the TCA cycle, α-KG is oxidatively decarboxylated to succinyl-CoA by α-ketoglutarate dehydrogenase. During this reaction, the carboxyl carbon at the C1 position of glutamine (and subsequently glutamate and α-KG) is lost as ¹³CO₂.[7] Therefore, the ¹³C label from L-Glutamine-1-¹³C does not appear in downstream TCA cycle intermediates like succinate, fumarate, or malate when metabolized oxidatively.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells utilize a reverse TCA cycle pathway where α-KG is reductively carboxylated to form isocitrate, a reaction catalyzed by isocitrate dehydrogenase (IDH).[7][9] This pathway is a major contributor to de novo lipogenesis by generating citrate, which is then exported to the cytosol and converted to acetyl-CoA.[3][10] Critically, the ¹³C label from L-Glutamine-1-¹³C is retained during reductive carboxylation.[7][9] This allows for the specific tracing of this pathway by monitoring the incorporation of the ¹³C label into citrate and subsequent metabolites.[9]

The unique fate of the C1 carbon makes L-Glutamine-1-¹³C a precise tool for interrogating the activity of the reductive carboxylation pathway.

Caption: Metabolic fate of L-Glutamine-1-¹³C in cancer cells.

Quantitative Data Presentation

Isotope tracing experiments generate quantitative data on the relative contributions of metabolic pathways. L-Glutamine-1-¹³C, often used alongside other tracers like [U-¹³C₅]glutamine and [5-¹³C]glutamine, provides specific insights into reductive flux.

Table 1: Comparison of Common ¹³C-Glutamine Tracers

| Tracer | Primary Application | Key Labeled Metabolites (Isotopologues) & Rationale |

|---|---|---|

| L-Glutamine-1-¹³C | Tracing reductive carboxylation pathway activity. [7] | Citrate (m+1), Malate (m+1), Aspartate (m+1): The ¹³C is retained only through the reverse IDH reaction, providing a direct measure of this flux.[9] |

| L-Glutamine-5-¹³C | Tracing glutamine's contribution to lipogenesis via reductive carboxylation.[7] | Acetyl-CoA (m+1), Fatty Acids (m+2n): The C5 of glutamine becomes the C1 of acetyl-CoA only through reductive carboxylation, directly tracing carbon flow to lipids.[9] |

| L-Glutamine-U-¹³C₅ | Assessing the total contribution of glutamine to TCA cycle anaplerosis and biomass.[7][11] | Citrate (m+5), Malate (m+4), Aspartate (m+4): Indicates reductive (m+5) vs. oxidative (m+4) entry into the TCA cycle.[10][12] |

Table 2: Example Quantitative Insights from ¹³C-Glutamine Tracing Studies

| Finding | Cancer Model / Condition | Quantitative Detail | Citation |

|---|---|---|---|

| Contribution to Lipogenesis | Various cancer cell lines under normoxia | Glutamine metabolized reductively supplies 10-25% of lipogenic acetyl-CoA. | [9] |

| Reductive Flux under Hypoxia | Melanoma cells | Citrate (m+5) from [U-¹³C₅]glutamine increased from 12% (normoxia) to 38% (hypoxia), indicating a significant increase in reductive carboxylation. | [8] |

| IDH1 Dependence | A549 lung cancer cells | shRNA knockdown of cytosolic IDH1, but not mitochondrial IDH2, significantly reduced ¹³C labeling of TCA intermediates from [1-¹³C]glutamine. | [7][9] |

| Anchorage-Independent Growth | Spheroid cultures of lung, colon, and breast cancer cells | Spheroids robustly induce reductive glutamine metabolism, generating m+5 citrate from [U-¹³C₅]glutamine. |[12] |

Experimental Protocols

A typical ¹³C metabolic flux analysis experiment involves several key stages, from cell culture to mass spectrometry analysis.

Caption: A generalized workflow for ¹³C metabolic flux analysis.

Detailed Methodology: L-Glutamine-1-¹³C Tracing

This protocol provides a generalized procedure for tracing glutamine metabolism in cultured cancer cells.[7][13]

1. Cell Culture and Isotope Labeling:

-

Seeding: Seed cancer cells (e.g., A549, U251) in a standard culture dish (e.g., 15 cm) with complete medium (e.g., DMEM with 10% FBS, 25 mM glucose, 4 mM L-glutamine). Incubate until cells reach 80-95% confluency.[13][14]

-

Medium Preparation: Prepare labeling medium using a basal formulation lacking glutamine (e.g., DMEM A14430-01). Supplement this medium with dialyzed FBS, glucose, and L-Glutamine-1-¹³C at the desired final concentration (e.g., 2-4 mM).

-

Labeling: Wash the cells twice with PBS to remove the old medium.[13] Add the prepared ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This can range from a few hours to over 24 hours, depending on the metabolic pathway and cell type. For TCA cycle intermediates, steady state is often reached within hours.[7][11]

2. Metabolite Extraction:

-

Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[13]

-

Extraction: Immediately add an ice-cold extraction solvent, typically 80% methanol (-80°C), to the culture plate.[15][16]

-

Collection: Scrape the cells in the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Separation: Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris. Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Sample Preparation: Dry the metabolite extract completely using a vacuum concentrator. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites must be chemically derivatized to increase their volatility.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract is typically reconstituted in a suitable solvent for injection.[17]

-

GC-MS/LC-MS Analysis: Analyze the samples on a GC-MS or LC-MS/MS system. The instrument will separate the individual metabolites and detect the mass-to-charge ratio (m/z) of the fragments.[7][17]

-

Data Interpretation: The resulting mass spectra will show a distribution of mass isotopologues for each metabolite (e.g., M+0, M+1, M+2, etc.). For L-Glutamine-1-¹³C, the appearance of an M+1 peak in citrate is indicative of reductive carboxylation. The relative abundance of these isotopologues is used to determine the fractional contribution of the tracer to the metabolite pool.[12]

Application Spotlight: Dissecting Lipogenesis

A primary application of glutamine tracing is to understand how cancer cells fuel lipid synthesis, a process essential for building new membranes during rapid proliferation.[18] Reductive carboxylation provides a key pathway to convert glutamine into cytosolic acetyl-CoA, the building block for fatty acids.[3][19]

Using tracers like L-Glutamine-1-¹³C and L-Glutamine-5-¹³C allows for a detailed dissection of this process.

Caption: Differentiating lipid synthesis pathways with ¹³C tracers.

As the diagram illustrates, while the ¹³C from L-Glutamine-1-¹³C will label citrate via reductive carboxylation, this labeled carbon is subsequently lost when citrate is cleaved by ATP citrate lyase (ACLY) to produce acetyl-CoA.[7] In contrast, the label from L-Glutamine-5-¹³C is retained in the acetyl-CoA molecule, providing a direct readout of glutamine's contribution to the lipogenic acetyl-CoA pool.[7][9] By using these tracers in parallel, researchers can confirm the activity of the reductive carboxylation pathway (with L-Glutamine-1-¹³C) and quantify its specific output for lipid synthesis (with L-Glutamine-5-¹³C).

L-Glutamine-1-¹³C is a powerful and specific tracer for investigating the metabolic rewiring of cancer cells. Its unique ability to distinguish the reductive carboxylation pathway from oxidative glutaminolysis provides crucial insights into how cancer cells adapt to metabolic stress and fuel anabolic processes like lipogenesis. Combined with modern mass spectrometry platforms and metabolic flux analysis, this stable isotope enables a quantitative understanding of cellular metabolism, aiding in the identification of novel therapeutic targets and the development of metabolic inhibitors for cancer treatment.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. mdpi.com [mdpi.com]

- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reductive carboxylation supports redox homeostasis during anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]

- 16. ckisotopes.com [ckisotopes.com]

- 17. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to L-Glutamine-1-13C: Sourcing and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing L-Glutamine-1-13C, a critical stable isotope-labeled compound for metabolic research. It includes a comparative summary of suppliers, detailed experimental protocols for its use in metabolic flux analysis, and visualizations of key metabolic pathways and experimental workflows.

Supplier and Purchasing Information for this compound

The procurement of high-quality this compound is crucial for accurate and reproducible experimental outcomes. Several reputable suppliers offer this product with varying specifications and pricing. Below is a summary of key purchasing information to aid in the selection of a suitable supplier.

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 605018 | 99 atom % 13C | 98% (CP) | Custom packaging available |

| Cambridge Isotope Laboratories, Inc. | CLM-3612-1 | 99%[1] | 98%[1] | 1 g[1] |

| Aladdin Scientific | L650203-1mg | ≥98%[2] | Not Specified | 1 mg[2] |

| MedChemExpress | HY-N0390S5 | Not Specified | 98.0%[3] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg[3] |

The Role of this compound in Metabolic Research

L-Glutamine is a non-essential amino acid that plays a central role in numerous metabolic processes, including energy production, nucleotide and lipid synthesis, and glutathione production.[4][5] Its carbon and nitrogen atoms are utilized in various biosynthetic pathways. The use of L-Glutamine labeled with the stable isotope carbon-13 (¹³C) at the first carbon position (L-Glutamine-1-¹³C) allows researchers to trace the metabolic fate of the carboxyl carbon of glutamine through different pathways.

Stable isotope tracing with L-Glutamine-1-¹³C, coupled with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a powerful tool for metabolic flux analysis (MFA).[6][7] This approach enables the quantification of the rates of metabolic pathways, providing insights into cellular metabolism in both normal physiological and pathological states, such as cancer.[4][6][7]

Key Metabolic Pathways Investigated with this compound

The ¹³C label from L-Glutamine-1-¹³C can be traced through several key metabolic pathways. In the context of cancer metabolism, two major routes are of significant interest: glutaminolysis and reductive carboxylation.[6]

Glutaminolysis and the TCA Cycle

In many proliferating cells, glutamine is first converted to glutamate. The ¹³C-labeled carboxyl group is retained in this step. Glutamate is then deaminated to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. As α-ketoglutarate is metabolized in the TCA cycle, the ¹³C label is lost as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate and α-ketoglutarate to succinyl-CoA. However, tracing the label in intermediates upstream of these decarboxylation steps can provide valuable information about the rate of glutamine entry into the TCA cycle.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize an alternative pathway known as reductive carboxylation.[6] In this pathway, α-ketoglutarate is reductively carboxylated to form isocitrate, which is then converted to citrate. This citrate can then be used for the synthesis of fatty acids. Tracing the ¹³C from L-Glutamine-1-¹³C into citrate and fatty acids is a key indicator of reductive carboxylation activity.

Experimental Protocols for ¹³C-Glutamine Tracing

The following provides a generalized workflow and key methodological considerations for conducting stable isotope tracing studies with L-Glutamine-1-¹³C in cultured cells.

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.

-

Labeling Medium: Prepare a culture medium that is identical to the standard growth medium but with unlabeled L-glutamine replaced by L-Glutamine-1-¹³C at the desired concentration.

-

Labeling Time: The duration of labeling is critical and should be optimized based on the metabolic pathways of interest and the turnover rates of the metabolites. A time course experiment is often recommended to determine when isotopic steady-state is reached.[6] For TCA cycle intermediates, labeling for several hours is common.[6]

2. Quenching and Metabolite Extraction:

-

Quenching: To accurately capture the metabolic state of the cells, metabolism must be rapidly halted. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution (e.g., 80% methanol).

-

Extraction: Metabolites are then extracted from the cells. A common method involves using a cold solvent mixture, such as 80:20 methanol:water. The cell lysate is scraped and collected, followed by centrifugation to pellet cellular debris. The supernatant containing the metabolites is then collected for analysis.

3. Analytical Methods:

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for analyzing ¹³C-labeled metabolites.[4][6] These methods allow for the separation of different metabolites and the determination of their mass isotopologue distributions (MIDs).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to analyze the positional labeling of metabolites, providing detailed information about specific metabolic pathways.[8]

4. Data Analysis:

-

Isotopic Enrichment: The raw data from the MS or NMR analysis is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of ¹³C in each metabolite.

-

Metabolic Flux Analysis (MFA): The MIDs of key metabolites are used in computational models to calculate the relative or absolute fluxes through the metabolic pathways.[6]

This guide provides a foundational understanding of L-Glutamine-1-¹³C for research applications. For specific experimental designs, it is recommended to consult detailed protocols from published literature relevant to the cell type and biological question under investigation.

References

- 1. L-Glutamine (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3612-1 [isotope.com]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]

- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of L-Glutamine-1-13C in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of L-Glutamine-1-13C, a stable isotope-labeled amino acid crucial for metabolic research. The information presented herein is intended to ensure safe laboratory practices and effective experimental design when utilizing this compound.

Safety and Handling

This compound is a non-radioactive, stable isotope-labeled compound. As such, it does not pose a radiological hazard. Its chemical properties are virtually identical to that of unlabeled L-Glutamine. Based on the safety data sheets for L-Glutamine, the 13C-labeled counterpart is considered a non-hazardous substance. However, standard laboratory safety protocols should always be followed.

General Safety Precautions

Adherence to good industrial hygiene and safety practices is essential when handling this compound.[1][2] This includes wearing appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.

Table 1: Personal Protective Equipment (PPE) Recommendations

| PPE Item | Specification | Purpose |

| Eye Protection | Safety glasses with side-shields or goggles.[2] | To protect eyes from dust particles or splashes. |

| Hand Protection | Impervious gloves (e.g., nitrile rubber).[3] | To prevent skin contact. |

| Body Protection | Laboratory coat. | To protect clothing and skin from spills. |

| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[2] A NIOSH/MSHA-approved respirator may be used if dust is generated and ventilation is inadequate.[4] | To prevent inhalation of dust particles. |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Conditions | Shelf Life |

| Powder | Room temperature or 10-30°C | Store in a dry, well-ventilated place away from light and moisture.[1][5] | Stable for extended periods under proper conditions. |

| Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | Recommended for long-term storage. |

| Working Solution | 2-8°C | Stable for approximately 2 weeks. |

Spill and Disposal Procedures

In the event of a spill, standard procedures for non-hazardous chemical cleanup should be followed.

Table 3: Spill and Waste Disposal Procedures

| Procedure | Description |

| Spill Cleanup | For solid spills, avoid generating dust.[1] Scoop the material into a suitable container for disposal.[1] For liquid spills, absorb with an inert material and place in a chemical waste container. Clean the affected area with soap and water. |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations.[1][4] Unused material should be disposed of as chemical waste. |

Experimental Protocols

This compound is a valuable tracer for studying cellular metabolism, particularly in the context of cancer research where glutamine metabolism is often reprogrammed. The following protocols provide a general framework for conducting metabolic labeling experiments in cell culture.

Preparation of this compound Stock Solution

A sterile, concentrated stock solution is prepared for addition to cell culture media.

Table 4: Protocol for Preparation of 200 mM this compound Stock Solution

| Step | Procedure |

| 1. Weighing | In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. |

| 2. Dissolving | Dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture grade water to a final concentration of 200 mM.[6] |

| 3. Sterilization | Sterilize the solution by passing it through a 0.22 µm filter. |

| 4. Aliquoting & Storage | Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[6] |

Metabolic Labeling of Adherent Cells with this compound

This protocol outlines the steps for tracing the metabolic fate of glutamine in cultured cells.

Table 5: Protocol for 13C-Glutamine Metabolic Labeling in Cell Culture

| Step | Procedure |

| 1. Cell Seeding | Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).[6][7] |

| 2. Media Preparation | Prepare fresh culture medium. For labeling experiments, use a base medium lacking glutamine and supplement it with this compound from the stock solution to the desired final concentration (e.g., 2-4 mM).[6][7] Also include other necessary supplements like dialyzed fetal bovine serum (to minimize unlabeled glutamine). |

| 3. Media Exchange | Aspirate the old medium from the cells and wash the cells once with sterile PBS.[7] |

| 4. Labeling | Add the prepared this compound-containing medium to the cells. |

| 5. Incubation | Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled glutamine. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.[7] |

| 6. Metabolite Quenching & Extraction | After incubation, rapidly quench metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with ice-cold saline, and then adding a cold extraction solvent (e.g., 80% methanol or a mixture of methanol, acetonitrile, and water).[8] Scrape the cells in the extraction solvent and collect the cell lysate. |

| 7. Sample Preparation for Analysis | Centrifuge the cell lysate to pellet proteins and cellular debris. The supernatant containing the metabolites can then be dried and prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. |

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound can be traced through several key metabolic pathways. Understanding these pathways is crucial for interpreting the results of labeling experiments.

Glutaminolysis and the TCA Cycle

Glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the Tricarboxylic Acid (TCA) cycle. This process, known as glutaminolysis, is particularly important in rapidly proliferating cells.

Caption: Overview of Glutaminolysis and the TCA Cycle.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize an alternative pathway called reductive carboxylation to produce citrate from glutamine.[9][10][11] This is important for lipid synthesis.

Caption: The Reductive Carboxylation Pathway.

Experimental Workflow

A typical workflow for a stable isotope tracing experiment using this compound involves several key stages, from cell culture to data analysis.

Caption: A typical experimental workflow for 13C-glutamine tracing.

References

- 1. multichemindia.com [multichemindia.com]

- 2. tools.mirusbio.com [tools.mirusbio.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. westliberty.edu [westliberty.edu]

- 5. bioscience.lonza.com [bioscience.lonza.com]

- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamine-1-13C molecular weight and formula

An In-Depth Technical Guide to L-Glutamine-1-¹³C

This guide provides comprehensive information on L-Glutamine-1-¹³C, a stable isotope-labeled form of the amino acid L-glutamine. It is intended for researchers, scientists, and drug development professionals who utilize metabolic tracers to investigate cellular metabolism, particularly in the fields of oncology, immunology, and neurology. L-Glutamine-1-¹³C serves as a critical tool for tracing the metabolic fate of glutamine's carboxyl carbon, offering insights into pathways such as the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.

Core Properties of L-Glutamine-1-¹³C

L-Glutamine-1-¹³C is structurally identical to endogenous L-glutamine, with the exception of a ¹³C isotope at the C1 carboxyl carbon position. This isotopic enrichment allows for its differentiation from the naturally abundant ¹²C-glutamine in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based studies.[1]

Quantitative Data Summary

The key quantitative properties of L-Glutamine-1-¹³C are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄¹³CH₁₀N₂O₃ | [2][3][4] |

| Linear Formula | H₂NCO(CH₂)₂CH(NH₂)¹³CO₂H | |

| Molecular Weight | 147.14 g/mol | [2][3][4] |

| Exact Mass | 147.07249702 Da | [2] |

| Isotopic Purity | Typically ≥98-99 atom % ¹³C | |

| Chemical Purity | ≥98% | [1][3] |

| Melting Point | 185 °C (decomposes) | |

| CAS Number | 159663-16-8 | [2] |

Application in Metabolic Flux Analysis

L-Glutamine-1-¹³C is extensively used as a tracer in metabolic flux analysis to investigate "glutaminolysis," a pathway where glutamine is converted to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate.[5][6] This process is fundamental for cellular bioenergetics, biosynthesis, and maintaining redox balance, particularly in rapidly proliferating cells like cancer cells.[7][8]

Metabolic Fate of the ¹³C Label

The diagram below illustrates the initial steps of L-glutamine metabolism and the path of the ¹³C label from L-Glutamine-1-¹³C.

Caption: Metabolic pathway of L-Glutamine-1-¹³C.

Experimental Protocol: ¹³C NMR Analysis of Glutamine Metabolism

This section provides a generalized protocol for tracing glutamine metabolism in a cultured cell line (e.g., a clonal pancreatic beta-cell line) using L-Glutamine-1-¹³C and ¹³C NMR spectroscopy, adapted from methodologies described in the literature.[6]

Objective

To determine the metabolic fate of the C1 carbon of L-glutamine within cultured cells by identifying ¹³C-labeled downstream metabolites.

Materials

-

Cultured cells (e.g., BRIN-BD11)

-

Standard cell culture medium (e.g., RPMI-1640)

-

L-Glutamine-free medium

-

L-Glutamine-1-¹³C (≥99% purity)

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), ice-cold

-

Potassium hydroxide (KOH) for neutralization

-

NMR spectrometer equipped with a ¹³C probe

Methodology

-

Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard growth medium.

-

Isotope Labeling:

-

Aspirate the standard medium and wash the cells once with L-glutamine-free medium.

-

Incubate the cells in a medium containing a known concentration of L-Glutamine-1-¹³C (e.g., 2 mmol/L) for a defined period (e.g., 60 minutes). This incubation period should be optimized based on the cell line's metabolic rate.

-

-

Metabolite Extraction:

-

At the end of the incubation, quickly aspirate the labeling medium.

-

Immediately wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.

-

Add a specific volume of ice-cold PCA (e.g., 0.9 M) to the plate to lyse the cells and precipitate macromolecules.

-

Scrape the cells and collect the acidic extract.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.

-

-

Sample Preparation for NMR:

-

Carefully transfer the supernatant (containing the acid-soluble metabolites) to a new tube.

-

Neutralize the extract by adding a calculated amount of ice-cold KOH. The formation of a potassium perchlorate precipitate will occur.

-

Centrifuge to remove the precipitate.

-

Lyophilize the resulting supernatant to dryness and then reconstitute in a small volume of deuterium oxide (D₂O) for NMR analysis.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra of the cell extracts.

-

Identify the resonance peaks corresponding to the ¹³C-labeled carbon in potential downstream metabolites (e.g., glutamate, glutathione). The chemical shifts of these labeled carbons will confirm the metabolic pathways activated.

-

The presence of a ¹³C signal at the C1 position of glutamate, for example, would confirm the activity of glutaminase.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for tracing ¹³C-labeled glutamine.

Caption: Workflow for ¹³C metabolic flux analysis.

Conclusion

L-Glutamine-1-¹³C is an indispensable tool for researchers and drug development professionals seeking to dissect the complexities of glutamine metabolism. Its application in MS and NMR-based techniques provides precise, quantitative data on metabolic fluxes through key cellular pathways. The methodologies described herein offer a foundational approach for leveraging this stable isotope to uncover novel insights into cellular physiology and disease states.

References

- 1. L-Glutamine (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3612-1 [isotope.com]

- 2. L-Glutamine-1-13C | C5H10N2O3 | CID 71308839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment of L-Glutamine-1-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine, the most abundant amino acid in the human body, is a critical substrate in numerous metabolic processes beyond its role in protein synthesis. It is a key source of carbon and nitrogen for rapidly proliferating cells, such as cancer cells, and plays a vital role in energy production, redox balance, and the synthesis of nucleotides and other non-essential amino acids.[1][2] The use of stable isotope-labeled glutamine, particularly L-Glutamine-1-13C, has become an indispensable tool in metabolic research, allowing for the precise tracing of its fate through complex biochemical networks.[3][4]

This technical guide provides an in-depth overview of the principles, experimental methodologies, and applications of this compound isotopic enrichment. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracer experiments.

Synthesis and Commercial Availability

While detailed, proprietary synthesis methods for this compound are specific to manufacturers, general chemical synthesis routes for isotopically labeled amino acids have been published. For instance, a method for synthesizing L-[4-13C]glutamine involved a 12-step process starting from sodium [2-13C]acetate with an overall yield of 18%.[5] This process utilized a Wittig reaction as a key step to form the carbon backbone.[5] Another general approach involves the amidation of a protected L-glutamic acid derivative.[6]

Given the complexity of these multi-step syntheses, this compound is typically procured from commercial suppliers specializing in stable isotope-labeled compounds. These products are available at high isotopic purity, often 99 atom % 13C.[3]

| Compound | Isotopic Purity (Typical) | Chemical Purity (Typical) | Primary Application |

| This compound | 99 atom % 13C | >98% | Tracing glutaminolysis; 13C label is lost as 13CO2 in the first turn of the TCA cycle.[7] |

| L-Glutamine-5-13C | 99 atom % 13C | >98% | Tracing reductive carboxylation and its contribution to lipid synthesis.[7] |

| L-Glutamine-13C5 (Uniformly Labeled) | >98 atom % 13C | >95% | General metabolic flux analysis, provides rich labeling patterns in TCA cycle intermediates.[2][8] |

| L-Glutamine-13C5,15N2 | >98 atom % 13C, >98 atom % 15N | >98% | Tracing the fate of both carbon and nitrogen atoms from glutamine. |

Metabolic Pathways and Tracer Fate

The primary utility of this compound is to trace the entry and initial processing of glutamine carbon into the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis.[9]

The key steps are:

-

Conversion to Glutamate: Glutamine is first deaminated by glutaminase (GLS) to form glutamate, releasing ammonia.

-

Conversion to α-Ketoglutarate (α-KG): Glutamate is then converted to the TCA cycle intermediate α-KG by either glutamate dehydrogenase (GDH) or a transaminase.

-

Oxidation in the TCA Cycle: The 1-13C labeled carbon on α-KG is positioned at the C1 carboxyl group. In the subsequent oxidative decarboxylation step catalyzed by the α-ketoglutarate dehydrogenase complex, this labeled carbon is released as 13CO2.

Because the 13C label is lost during the first oxidative pass through the TCA cycle, this compound is an excellent tracer for quantifying the rate of glutamine entry into the cycle (glutaminolysis flux) without confounding labels from subsequent turns of the cycle.[7] This is distinct from uniformly labeled [U-13C5]glutamine, which introduces label into all carbons of the TCA intermediates.[2]

Figure 1. Metabolic pathway of L-Glutamine-1-¹³C in glutaminolysis.

Experimental Protocols

A typical isotopic enrichment experiment involves introducing the labeled tracer into a biological system and quantifying its incorporation into downstream metabolites.

General Experimental Workflow

Figure 2. General workflow for a ¹³C tracer experiment.

Protocol: In Vitro Cell Culture Labeling and Extraction

This protocol is a synthesized example for adherent cancer cells.

-

Cell Seeding: Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare culture medium containing this compound at a known concentration, replacing the unlabeled glutamine. Ensure all other nutrient concentrations remain consistent with standard medium.

-

Labeling Incubation:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the 13C-labeling medium to the cells.

-

Incubate for a predetermined time course. The time required to reach isotopic steady state can vary; for TCA cycle metabolites using glutamine tracers, this is often achieved within 3 hours.[7]

-

-

Metabolism Quenching:

-

Remove the plate from the incubator and immediately aspirate the labeling medium.

-

Place the plate on dry ice or in a liquid nitrogen bath to rapidly quench all enzymatic activity.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to each well.[8]

-

Incubate at -80°C for at least 15 minutes.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

Quantification of Isotopic Enrichment

The analysis of 13C enrichment is typically performed using mass spectrometry coupled with either gas or liquid chromatography.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for analyzing TCA cycle intermediates and amino acids.[9] Samples require chemical derivatization to increase volatility. GC-C-IRMS (combustion-isotope ratio mass spectrometry) is a specialized, highly sensitive technique for measuring very low 13C enrichments.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for a broader range of metabolites.[8] Hydrophilic interaction liquid chromatography (HILIC) is often used for separating polar metabolites.[8]

Example Mass Spectrometry Parameters

The following table provides example parameters for LC-MS/MS analysis, which should be optimized for specific instruments and metabolites.

| Parameter | Setting Example | Reference |

| Chromatography | HILIC (e.g., Amide XBridge Column) | [8] |

| Ionization Mode | ESI (Positive/Negative Switching) | [8] |

| Analysis Mode | Selected Reaction Monitoring (SRM) | [8] |

| Source Temp | 150 °C | [1] |

| Gas Flow | 13 L/min | [1] |

| Nebulizer Pressure | 45 psig | [1] |

| Capillary Voltage | 2000 V | [1] |

Data Analysis

Isotopic enrichment is determined by measuring the mass isotopologue distribution (MID) of a given metabolite. For a metabolite like glutamate derived from this compound, you would expect to see a signal for the unlabeled molecule (M+0) and a signal for the molecule containing one 13C atom (M+1).

The fractional enrichment is calculated as: Fractional Enrichment (%) = [ (Intensity of M+1) / (Intensity of M+0 + Intensity of M+1 + ... + M+n) ] * 100

It is crucial to correct for the natural abundance of 13C (~1.1%) in all atoms, which can be done by analyzing a parallel sample incubated with unlabeled glutamine.[9]

Applications in Research and Drug Development

-

Cancer Metabolism: this compound is used to quantify the reliance of cancer cells on glutamine as a bioenergetic and biosynthetic substrate.[7][9] This is critical for evaluating drugs that target glutamine metabolism, such as glutaminase inhibitors.

-

In Vivo Flux Analysis: By infusing this compound into animal models, researchers can study metabolic fluxes in tumors and other tissues in their native environment.[11] For example, studies have shown that CD8+ T cells in vivo utilize glutamine to fuel the TCA cycle.[11]

-

Neurobiology: Tracing glutamine metabolism is important for understanding neurotransmitter cycling (the glutamate-glutamine cycle) in the brain.

-

Diabetes and Metabolic Disorders: These studies help elucidate how glutamine metabolism is altered in diseases characterized by metabolic reprogramming.[1]

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Glutamine (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3612-1 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A simple convenient synthesis of L-[4-13C]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. researchgate.net [researchgate.net]